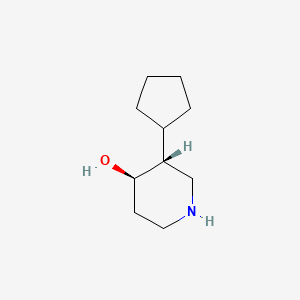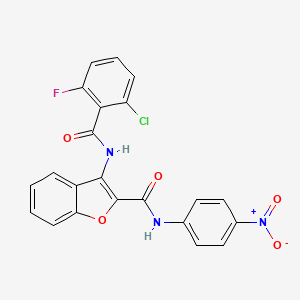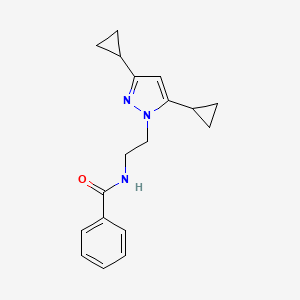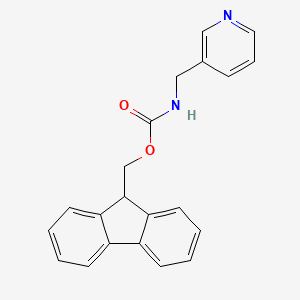![molecular formula C17H13N3O4S B2941120 4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312923-69-6](/img/structure/B2941120.png)
4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole-containing molecules, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
Amidine Protection for Library Synthesis
The compound 4-methoxybenzyl-4-nitrophenylcarbonate has been utilized as a reagent for the N-protection of amidinonaphthol, demonstrating its utility in the multiparallel solution phase synthesis of substituted benzamidines. This application highlights the compound's relevance in the synthesis of chemical libraries, showcasing its potential in facilitating the development of diverse chemical entities for further pharmacological evaluation (Bailey et al., 1999).
Corrosion Inhibition Studies
In a study focused on the corrosion inhibition of mild steel in acidic conditions, derivatives of N-Phenyl-benzamide, including those with methoxy (OCH3) and nitro (NO2) substituents, demonstrated significant inhibition efficiency. These findings suggest the potential application of these compounds in protecting metallic structures against corrosion, thus extending their lifespan and reducing maintenance costs (Mishra et al., 2018).
Antidiabetic Activity
The synthesis and evaluation of novel dihydropyrimidine derivatives, which include the structural motif of interest, have been conducted to explore their antidiabetic properties. These compounds were assessed for their ability to inhibit α-amylase, an enzyme relevant to diabetes management, indicating their potential as therapeutic agents for diabetes treatment (Lalpara et al., 2021).
Antimicrobial and Anticancer Evaluation
A study on 4-thiazolidinone derivatives, incorporating the nitrophenyl moiety, revealed significant antimicrobial and anticancer activities. These compounds' efficacy against specific microbial strains and cancer cell lines highlights their potential as dual-function therapeutic agents, offering a promising avenue for the development of new treatments in oncology and infectious diseases (Deep et al., 2016).
Antifungal Effects
Another study explored the synthesis and antifungal effects of various thiazole derivatives, focusing on their activity against important fungal species. These compounds' efficacy in inhibiting fungal growth suggests their application in developing antifungal therapies, contributing to the broader efforts in combating fungal infections (Jafar et al., 2017).
Propriétés
IUPAC Name |
4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-8-4-12(5-9-14)16(21)19-17-18-15(10-25-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKAKMDBAWLQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
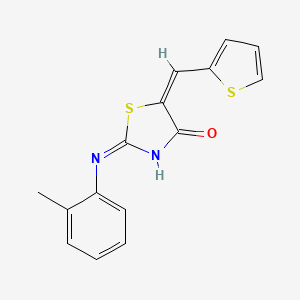
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)
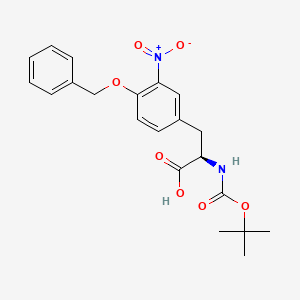


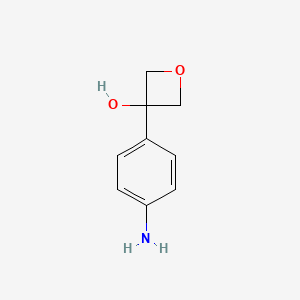
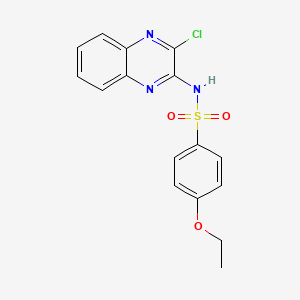
![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)
